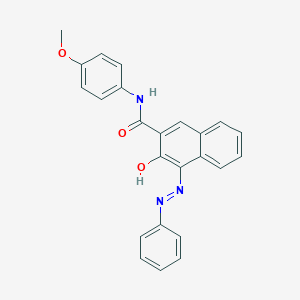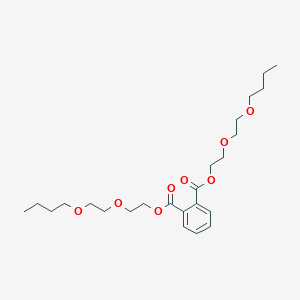
Bis(2-(2-butoxyethoxy)ethyl) phthalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bis(2-(2-butoxyethoxy)ethyl) phthalate (DBEP) is a chemical compound that belongs to the phthalate family. DBEP is used as a plasticizer in the manufacturing of polyvinyl chloride (PVC) products, including toys, medical devices, and food packaging. Despite its widespread use, DBEP has been identified as a potential endocrine disruptor, which raises concerns about its impact on human health and the environment.
作用机制
Further studies are needed to elucidate the mechanism of action of Bis(2-(2-butoxyethoxy)ethyl) phthalate, including its effects on other signaling pathways and cellular processes.
2. Human Health Effects: More research is needed to determine the potential health effects of this compound exposure in humans, including its impact on reproductive and developmental processes.
3. Environmental Impact: Further studies are needed to assess the environmental impact of this compound, including its persistence and bioaccumulation in the environment and food chain.
4. Alternative Plasticizers: Research is needed to develop and test alternative plasticizers that are less toxic and have lower environmental impact than this compound.
实验室实验的优点和局限性
Bis(2-(2-butoxyethoxy)ethyl) phthalate has several advantages and limitations for lab experiments. Some of the advantages include:
1. Availability: this compound is readily available and can be synthesized in the lab.
2. Reproducibility: this compound synthesis and characterization methods are well-established, which allows for reproducible experiments.
3. Toxicity: this compound has been shown to have toxic effects on various organs and systems in animals, which makes it a useful model for studying toxicity.
Some of the limitations of this compound for lab experiments include:
1. Cost: this compound synthesis and purification can be expensive, which may limit its use in some experiments.
2. Specificity: this compound may not be a suitable model for studying all types of toxicity or endocrine disruption, as its mechanism of action is not fully understood.
3. Ethics: The use of animals in toxicity studies raises ethical concerns, which may limit the use of this compound in some experiments.
未来方向
There are several future directions for research on Bis(2-(2-butoxyethoxy)ethyl) phthalate, including:
1.
合成方法
Bis(2-(2-butoxyethoxy)ethyl) phthalate is synthesized by the reaction of 2-butoxyethanol and phthalic anhydride in the presence of a catalyst. The reaction is carried out under high temperature and pressure conditions, and the resulting product is purified by distillation.
科学研究应用
Bis(2-(2-butoxyethoxy)ethyl) phthalate has been extensively studied for its potential health and environmental effects. Scientific research has focused on the following areas:
1. Endocrine Disruption: this compound has been identified as a potential endocrine disruptor, which means that it can interfere with the hormonal system in animals and humans. Studies have shown that this compound can disrupt the estrogen and androgen signaling pathways, leading to adverse effects on reproductive and developmental processes.
2. Toxicity: this compound has been shown to have toxic effects on various organs and systems in animals, including the liver, kidneys, and immune system. Exposure to this compound has also been associated with developmental and behavioral abnormalities in animals.
3. Environmental Impact: this compound is a persistent and bioaccumulative chemical that can accumulate in the environment and food chain. Studies have shown that this compound can be found in soil, water, and air samples, as well as in food and human tissues.
属性
| 16672-39-2 | |
分子式 |
C24H38O8 |
分子量 |
454.6 g/mol |
IUPAC 名称 |
bis[2-(2-butoxyethoxy)ethyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C24H38O8/c1-3-5-11-27-13-15-29-17-19-31-23(25)21-9-7-8-10-22(21)24(26)32-20-18-30-16-14-28-12-6-4-2/h7-10H,3-6,11-20H2,1-2H3 |
InChI 键 |
GOBKHNHHHSPHEX-UHFFFAOYSA-N |
SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCCCC |
规范 SMILES |
CCCCOCCOCCOC(=O)C1=CC=CC=C1C(=O)OCCOCCOCCCC |
| 16672-39-2 | |
同义词 |
Phthalic acid bis[2-(2-butoxyethoxy)ethyl] ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




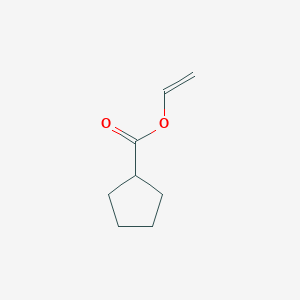
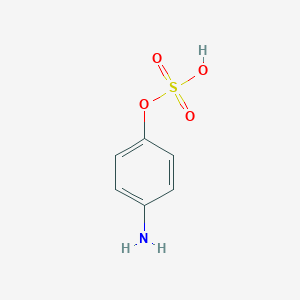


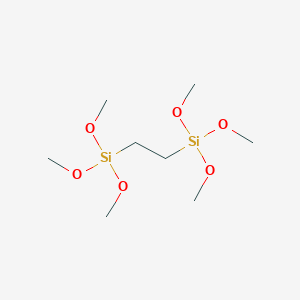
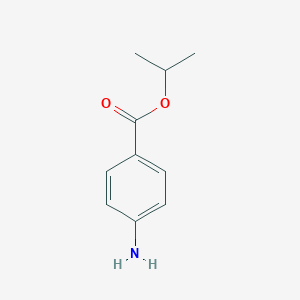



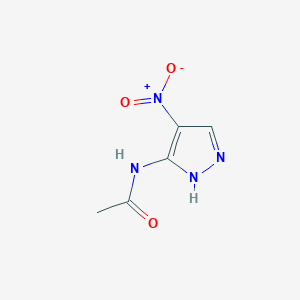
![2-[(Oxiran-2-yl)methyl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B97853.png)
